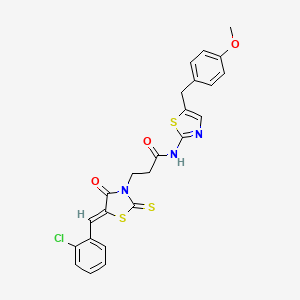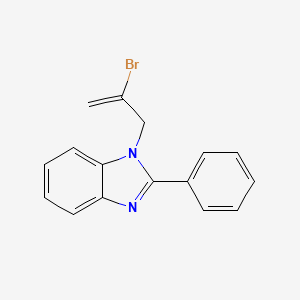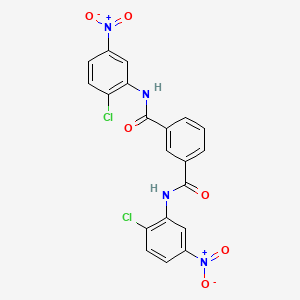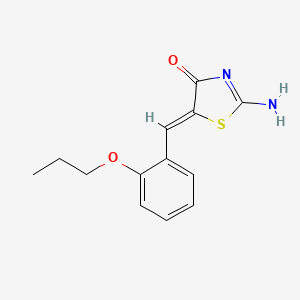![molecular formula C23H20ClN3O2 B11695809 N-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-(3,4-dimethoxyphenyl)methanimine](/img/structure/B11695809.png)
N-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-(3,4-dimethoxyphenyl)methanimine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-[(4-氯苯基)甲基]苯并咪唑-2-基]-1-(3,4-二甲氧基苯基)甲亚胺是一种复杂的有机化合物 ,属于苯并咪唑衍生物 类。苯并咪唑衍生物以其多样的生物活性及其临床应用而闻名。
准备方法
合成路线和反应条件
N-[1-[(4-氯苯基)甲基]苯并咪唑-2-基]-1-(3,4-二甲氧基苯基)甲亚胺的合成通常涉及邻苯二胺与适当的醛或酮的缩合反应。该反应通常在催化剂(如乙酸或盐酸)的存在下,在回流条件下进行。然后使用柱色谱法纯化反应混合物,得到所需产物。
工业生产方法
在工业环境中,可以通过优化反应条件和使用连续流动反应器来扩大该化合物的合成规模。使用自动化系统和先进的纯化技术,如高效液相色谱 (HPLC),可以提高最终产品的产率和纯度。
化学反应分析
反应类型
N-[1-[(4-氯苯基)甲基]苯并咪唑-2-基]-1-(3,4-二甲氧基苯基)甲亚胺会经历各种化学反应,包括:
氧化: 该化合物可以使用氧化剂(如高锰酸钾或过氧化氢)进行氧化。
还原: 可以使用还原剂(如硼氢化钠或氢化铝锂)进行还原。
取代: 该化合物可以进行亲核取代反应,特别是在苯并咪唑环上。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 甲醇中的硼氢化钠。
取代: 在氢氧化钠等碱存在下,使用胺或硫醇等亲核试剂。
主要形成的产物
氧化: 形成相应的苯并咪唑 N-氧化物衍生物。
还原: 形成还原的苯并咪唑衍生物。
取代: 形成具有各种官能团的取代苯并咪唑衍生物。
科学研究应用
N-[1-[(4-氯苯基)甲基]苯并咪唑-2-基]-1-(3,4-二甲氧基苯基)甲亚胺有几个科学研究应用,包括:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其作为酶抑制剂或受体调节剂的潜力。
医学: 研究其潜在的治疗效果,包括抗癌、抗菌和抗炎活性。
工业: 用于开发新材料和化学工艺。
作用机制
N-[1-[(4-氯苯基)甲基]苯并咪唑-2-基]-1-(3,4-二甲氧基苯基)甲亚胺的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。该化合物可以与酶的活性位点结合,抑制其活性,也可以通过作为激动剂或拮抗剂来调节受体功能。所涉及的确切途径取决于具体的生物学环境和靶分子。
相似化合物的比较
类似化合物
- N-[4-(1H-苯并咪唑-2-基)-1,3-噻唑-2-基]-1-[(E)-苯基重氮基]-1-苯基甲亚胺
- N-(4-(4-溴苯基)噻唑-2-基)-2-氯乙酰胺
独特之处
N-[1-[(4-氯苯基)甲基]苯并咪唑-2-基]-1-(3,4-二甲氧基苯基)甲亚胺因其特定的结构特征而独一无二,例如同时存在苯并咪唑基团和二甲氧基苯基基团。这些结构元素有助于其独特的生物活性及其潜在的治疗应用。
属性
分子式 |
C23H20ClN3O2 |
|---|---|
分子量 |
405.9 g/mol |
IUPAC 名称 |
(E)-N-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-(3,4-dimethoxyphenyl)methanimine |
InChI |
InChI=1S/C23H20ClN3O2/c1-28-21-12-9-17(13-22(21)29-2)14-25-23-26-19-5-3-4-6-20(19)27(23)15-16-7-10-18(24)11-8-16/h3-14H,15H2,1-2H3/b25-14+ |
InChI 键 |
MYECQEXMYQWWPG-AFUMVMLFSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)/C=N/C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C=NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-bromo-N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11695729.png)
![1-(4-chlorobenzyl)-N-[(E)-(5-methylfuran-2-yl)methylidene]-1H-benzimidazol-2-amine](/img/structure/B11695737.png)

![(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(3-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11695743.png)
![2-Methoxy-N-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B11695748.png)

![2-(1H-benzotriazol-1-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11695757.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide](/img/structure/B11695765.png)
![N-[(1Z)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11695769.png)
![(3E)-5-fluoro-3-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11695773.png)
![N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-(trifluoromethoxy)aniline](/img/structure/B11695776.png)
![3-[4-(3,5-Dinitrophenoxy)phenyl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B11695781.png)

